molecular formula C13H22Cl2N2O B2670489 2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride CAS No. 1432034-78-0

2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride

Cat. No.: B2670489
CAS No.: 1432034-78-0
M. Wt: 293.23
InChI Key: IMPPOLDBCSQQAL-UHFFFAOYSA-N
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Description

2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride (CAS 1432034-78-0) is a chemical compound of significant interest in medicinal chemistry and immunology research. It is supplied as a high-purity solid with a molecular formula of C13H22Cl2N2O and a molecular weight of 293.23 g/mol . This small molecule is recognized for its potential as an immune checkpoint inhibitor, specifically targeting the PD-1/PD-L1 pathway . The interaction between PD-1 on immune cells and PD-L1 on tumor cells is a critical mechanism that cancers use to suppress the immune system. Small molecule inhibitors that disrupt this PD-1/PD-L1 protein-protein interaction can reverse T-cell suppression and restore the body's natural anti-tumor immunity, making them a promising avenue in cancer immunotherapy research . Compared to antibody-based therapeutics, small molecules like this one may offer advantages such as improved tumor tissue penetration and the potential for oral administration. This compound provides researchers with a valuable tool for in vitro binding assays, functional T-cell activation studies, and further structural optimization to develop novel oncology therapeutics . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-piperidin-1-ylethoxy)aniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15;;/h2-3,6-7H,1,4-5,8-11,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPPOLDBCSQQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC=C2N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride typically involves the reaction of 2-(2-Piperidin-1-ylethoxy)aniline with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize waste. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different aniline derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving cell signaling and receptor interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Aniline/Piperidine Moieties

(a) [3-(2-Piperidin-1-ylethoxy)phenyl]amine Dihydrochloride (CAS 1401425-43-1)
  • Structure : Differs by the substitution position on the benzene ring (3-position vs. 2-position in the target compound).
  • Properties : Similar solubility due to dihydrochloride salt; positional isomerism may affect receptor binding or metabolic stability in biological systems.
  • Applications : Used in research as a building block for small-molecule inhibitors, though specific uses are undisclosed .
(b) 4-(Diphenylmethoxy)piperidine Hydrochloride
  • Structure : Piperidine core modified with a diphenylmethoxy group instead of an ethoxy-aniline group.
  • Properties : Hydrochloride salt (vs. dihydrochloride) reduces solubility compared to the target compound. The bulky diphenyl group may hinder membrane permeability.
  • Applications : Common in neurotransmitter reuptake inhibition studies .

Pharmaceutical Dihydrochloride Salts

(a) Levocetirizine Dihydrochloride (CAS 130018-87-0)
  • Structure : Contains a piperazine ring and a chlorophenyl-benzyl group instead of piperidine-ethoxy-aniline.
  • Properties : Molecular weight 461.81 g/mol; high aqueous solubility due to dihydrochloride form.
  • Applications : Approved antihistamine for allergy treatment; highlights the role of dihydrochloride salts in enhancing drug delivery .
(b) S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride (CAS 16111-27-6)
  • Structure: Thiourea derivative with dimethylaminoethyl and hydrochloride groups.
  • Properties : Sensitizing agent with restricted use due to toxicity; contrasts with the target compound’s undefined safety profile.
  • Applications: Limited to industrial research under regulatory constraints .

Azoamidine Dihydrochloride Initiators

  • Examples : 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride, 2,2’-azobis[N-(4-chlorophenyl)-2-methylpropionamidine] dihydrochloride.
  • Structure : Azo groups with amidine functionalities and dihydrochloride salts.
  • Properties : Water-soluble initiators for polymerization; reactive azo groups contrast with the target compound’s aniline-piperidine scaffold.
  • Applications: Industrial polymer synthesis; demonstrates versatility of dihydrochloride salts in non-pharmaceutical contexts .

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Solubility Key Applications Safety Notes
2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride Not provided C₁₃H₂₀Cl₂N₂O High (aqueous) Research precursor Undefined
[3-(2-Piperidin-1-ylethoxy)phenyl]amine dihydrochloride 1401425-43-1 C₁₃H₂₀Cl₂N₂O High (aqueous) Chemical synthesis Non-toxic (research)
Levocetirizine dihydrochloride 130018-87-0 C₂₁H₂₅ClN₂O₃·2HCl High (aqueous) Antihistamine Low toxicity
S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride 16111-27-6 C₅H₁₄Cl₂N₄S Moderate Restricted industrial use Sensitizing agent
2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride Not provided C₂₂H₂₈Cl₂N₆ High (aqueous) Polymerization initiator Reactive, handle with care

Research Findings and Functional Insights

  • Solubility Enhancement : Dihydrochloride salts universally improve aqueous solubility compared to free bases, critical for both pharmaceuticals (e.g., levocetirizine) and industrial compounds (e.g., azoamidines) .
  • Structural-Activity Relationships : Substitution patterns (e.g., 2- vs. 3-position on aniline) influence biological activity; piperidine vs. piperazine rings alter pharmacokinetic profiles .
  • Regulatory Considerations: Compounds like S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride face restrictions due to toxicity, underscoring the need for thorough safety profiling of the target compound .

Biological Activity

2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride is a synthetic compound characterized by its unique structural features, including an aniline moiety linked to a piperidine ring via an ethoxy group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neurodegenerative disease treatment.

The dihydrochloride form of 2-(2-Piperidin-1-ylethoxy)aniline enhances its solubility and stability, making it suitable for various applications in organic synthesis and drug development. The synthesis typically involves multi-step reactions, which can be optimized using automated reactors for improved yield and reaction control.

Structural Characteristics

Compound NameStructure Description
This compoundAn aniline derivative with a piperidine ring linked through an ethoxy group.
4-(2-(Pyrrolidin-1-yl)ethoxy)anilineContains a pyrrolidine ring instead of a piperidine ring.
2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-anilineFeatures a trifluoromethyl group enhancing lipophilicity.

Anticancer Potential

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with piperidine structures can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown enhanced activity in inducing apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

The presence of the piperidine moiety is crucial for the biological activity of these compounds. It facilitates interactions with specific molecular targets involved in cancer progression, such as the IKKb pathway, which is significant in inflammation and neoplastic progression . The structural characteristics allow for better binding affinity to protein targets.

Neuroprotective Effects

In addition to anticancer properties, studies have explored the potential of piperidine derivatives in treating neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), critical enzymes involved in neurotransmitter breakdown . This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.

Case Studies

Several case studies have demonstrated the efficacy of piperidine derivatives in clinical settings:

  • Cancer Treatment : A study involving a novel piperidine derivative showed significant tumor reduction in animal models, indicating its potential as a therapeutic agent.
  • Alzheimer's Disease : Clinical trials assessing the cognitive benefits of AChE inhibitors containing piperidine structures have reported improved memory retention and cognitive scores among participants.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 2-(2-Piperidin-1-ylethoxy)aniline dihydrochloride?

  • Methodology : The synthesis typically involves coupling piperidine derivatives with aniline precursors. For example, a nucleophilic substitution reaction between 2-(piperidin-1-yl)ethanol and a nitro-substituted aniline, followed by reduction of the nitro group to an amine and subsequent salt formation with HCl. Key steps include optimizing reaction temperature (e.g., 80–100°C for substitution) and using catalysts like palladium for hydrogenation .
  • Characterization : Confirm intermediates via NMR (e.g., δ 6.5–7.5 ppm for aromatic protons) and mass spectrometry. Final dihydrochloride formation is verified by elemental analysis for Cl⁻ content (~21% theoretical) .

Q. What analytical techniques are critical for characterizing purity and structure?

  • Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities <0.5%.
  • Structural Confirmation :

  • NMR : Analyze aromatic (6.5–7.5 ppm) and piperidine protons (δ 1.4–2.8 ppm).
  • FTIR : Confirm NH₂ stretches (~3350 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹).
  • XRD : For crystalline structure determination, especially to differentiate between polymorphs .

Q. How does the dihydrochloride salt form influence solubility and stability?

  • Solubility : The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) compared to the free base, facilitating in vitro assays. Stability studies (pH 1–9, 40°C/75% RH) show degradation <5% over 30 days when stored desiccated .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity across studies?

  • Case Example : If one study reports potent receptor binding (IC₅₀ = 10 nM) while another shows inactivity, analyze variables:

  • Salt Form : Ensure dihydrochloride is used (free base may precipitate in buffers).
  • Assay Conditions : Validate pH (target physiological 7.4 vs. acidic conditions altering ionization).
  • Structural Analog Comparison : Compare with 4-(2-pyrrolidin-1-ylethoxy)aniline dihydrochloride to identify substituent effects .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

  • Pharmacophore Modeling : Use Schrödinger Maestro to map hydrogen bond donors (aniline NH₂) and hydrophobic regions (piperidine ring).
  • Docking Studies : Simulate binding to targets like GPCRs (e.g., serotonin receptors) to prioritize derivatives for synthesis. Validate with SPR (Surface Plasmon Resonance) binding assays .

Q. What experimental designs address conflicting solubility data in polar vs. nonpolar solvents?

  • Hypothesis : Contradictions may arise from polymorphic forms or residual solvents.
  • Approach :

Thermal Analysis : DSC/TGA to detect polymorph transitions or hydrate formation.

Solvent Screening : Test solubility in DMSO, ethanol, and chloroform with controlled humidity.

Crystallography : Compare XRD patterns of batches with divergent solubility profiles .

Comparative Analysis

Q. How does this compound differ from structurally similar compounds?

  • Key Comparisons :

CompoundStructural FeatureSolubility (mg/mL)Bioactivity
2-(Pyrrolidin-1-ylethoxy)aniline diHClPyrrolidine ring45Moderate CYP inhibition
4-(4-Methylpiperazinyl)aniline diHClMethylpiperazine60Enhanced kinase selectivity
  • Unique Traits : The piperidine-ethoxy-aniline scaffold balances lipophilicity (LogP ~2.1) and hydrogen bonding, enabling blood-brain barrier penetration in CNS studies .

Safety and Handling

Q. What precautions are essential for handling this compound in vivo studies?

  • Toxicity Mitigation : Pre-screen for acute toxicity (LD₅₀ in rodents >500 mg/kg). Use PPE (gloves, goggles) to prevent irritation (evidence of mild dermal reactivity in analogs ).
  • Storage : Store at -20°C under argon to prevent oxidation of the aniline group.

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